Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKAKRTUAZYHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340263 | |
| Record name | ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942603-46-5 | |
| Record name | ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidine-2-carboxylic acid derivatives serve as the core starting point.
- Benzyl halides (e.g., benzyl bromide or chloride) are used for N-benzylation.
- Protecting groups for nitrogen and carboxyl functionalities are employed to control reactivity.
- Strong bases and mixed anhydrides facilitate ring closure and activation steps.
Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | N-Benzylation of pyrrolidine derivative | Benzyl bromide/chloride, base (e.g., triethylamine, potassium carbonate), solvent (DMF, THF) | Selective alkylation on nitrogen; base scavenges acid byproducts | Moderate to high |
| 2 | Ring-closing reaction to form pyrrolidine ring | Use of citric acid mixed anhydride or phthalic acid ester, strong base (e.g., lithium hexamethyldisilazide, n-butyllithium) | Ring closure under strong base; acid addition post-reaction improves yield | 46% (initial step) |
| 3 | Hydrolysis of intermediate esters or protecting groups | Alkali metal hydroxides (LiOH, NaOH, KOH) in aqueous or mixed solvents | Converts protected esters to free acids or desired esters | Variable |
| 4 | Catalytic hydrogenation | Pd/C, PtO2, or Raney Ni catalysts under hydrogen atmosphere | Reduction of double bonds or selective removal of protecting groups | Moderate to high |
| 5 | Carbonyl reduction (if required) | Reducing agents such as sodium borohydride, triethylsilane, diisobutylaluminum hydride (DIBAH) | Selective reduction of keto groups or mixed anhydrides to alcohols | Moderate |
| 6 | Esterification | Reaction with ethanol or ethyl halides under acidic or basic catalysis | Formation of ethyl ester at 2-carboxylate position | High |
Reaction Conditions and Optimization
- Bases: Lithium hexamethyldisilazide (LiHMDS), diisopropylamino lithium, sodium or potassium alkoxides are preferred for ring closure due to their strong, non-nucleophilic nature.
- Acid Addition: Adding trifluoroacetic acid or acetic acid after ring closure enhances yield by stabilizing intermediates and promoting ring formation.
- Protecting Groups: Nitrogen and carboxyl groups are often protected with groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or benzyl to prevent side reactions during multi-step synthesis.
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile, chosen for their ability to dissolve reagents and facilitate nucleophilic substitutions or ring closures.
- Catalysts: Palladium on carbon (Pd/C) is widely used for catalytic hydrogenation steps due to its efficiency and selectivity.
Research Findings and Yield Data
The yields indicate that while the synthesis is feasible, optimization of reaction conditions, especially the ring-closing step and protecting group strategies, is critical for improving overall efficiency.
Summary of Key Preparation Insights
- The preparation of this compound is a multi-step process involving careful control of protecting groups and reaction conditions.
- Ring-closing reactions under strong base conditions with subsequent acid addition are essential for efficient pyrrolidine ring formation.
- Catalytic hydrogenation and selective reductions are used to achieve the desired oxidation state and substituent pattern.
- Esterification to form the ethyl ester is typically performed in the final stages.
- Reaction yields vary, with the initial ring closure being a bottleneck; however, acid additives and optimized bases improve outcomes.
- The use of diverse bases, solvents, and protecting groups allows for flexibility in synthetic routes, enabling adaptation to specific laboratory or industrial setups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents are typical.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Comparative Analysis
Steric and Electronic Effects
- tert-Butyl 1-benzyl-5-oxo-L-prolinate : The bulky tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates compared to the ethyl ester in the target compound. This makes it preferable in peptide coupling reactions where stability under basic/acidic conditions is required .
- Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate : The extended ethoxycarbonylpropyl chain introduces additional electrophilic sites, enabling cross-linking or polymerization applications. However, the increased molecular weight may reduce solubility in polar solvents .
Ring System Variations
- Morpholine Derivatives (e.g., Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate): Replacing the pyrrolidine ring with a morpholine ring alters hydrogen-bonding capacity and ring strain.
Functional Group Additions
- Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate: The hydroxy and methyl groups introduce stereoelectronic effects. Crystallographic data (R factor = 0.049) show these substituents distort the pyrrolidinone ring, affecting conformational flexibility and intermolecular interactions .
Crystallographic and Computational Insights
- Software Tools : Structural analyses rely on programs like SHELX for refinement (e.g., SHELXL achieves R factors < 0.05 for high-resolution data) and Mercury for visualization of packing patterns and void spaces .
- Packing Similarities : this compound exhibits similar crystal packing to its tert-butyl analogue, with π-π stacking of benzyl groups dominating intermolecular interactions .
Biological Activity
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered nitrogen-containing heterocyclic structure. This compound can be synthesized through various organic reactions, highlighting its versatility in organic synthesis and medicinal chemistry applications.
1. Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound and related compounds. In a study using A549 human lung adenocarcinoma cells, derivatives of 5-oxopyrrolidine exhibited significant cytotoxic effects. The viability of A549 cells was assessed using an MTT assay, revealing that certain compounds showed enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .
| Compound | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| This compound | 15 | Higher potency |
| Cisplatin | 20 | Standard |
2. Neuroprotective Effects
Ethyl 1-benzyl-5-oxopyrrolidine derivatives have also been investigated for their neuroprotective effects. A study focused on the compound's ability to protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity demonstrated that certain derivatives could significantly attenuate calcium influx and suppress NR2B upregulation induced by NMDA. Notably, one derivative showed improved learning and memory in vivo, suggesting its potential as a neuroprotective agent targeting the NR2B-NMDA receptor .
3. Antimicrobial Activity
The antimicrobial properties of ethyl 1-benzyl-5-oxopyrrolidine derivatives were evaluated against multidrug-resistant pathogens. Compounds were screened against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that these derivatives possess significant antimicrobial activity, making them candidates for further development in combating resistant infections .
Case Study 1: Anticancer Efficacy
In a controlled study, ethyl 1-benzyl-5-oxopyrrolidine was administered to A549 cells at a concentration of 100 µM for 24 hours. The results indicated a dose-dependent reduction in cell viability, with the compound exhibiting an IC50 value lower than that of cisplatin, suggesting its potential as a novel anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In vivo experiments were conducted using rodent models to assess the neuroprotective effects of selected derivatives against NMDA-induced neurotoxicity. Behavioral tests showed significant improvements in learning and memory capabilities when treated with ethyl 1-benzyl-5-oxopyrrolidine derivatives compared to control groups.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via cyclization reactions involving pyrrolidine precursors. Key steps include benzylation at the 1-position and esterification at the 2-position. Reaction optimization involves controlling temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and benzyl protons (δ 7.2–7.4 ppm aromatic, δ 3.8–4.0 ppm for CH2-benzyl). The pyrrolidone ring protons appear as multiplet signals between δ 2.5–3.5 ppm .
- IR : Strong carbonyl stretches for the ester (1730–1750 cm⁻¹) and pyrrolidinone (1680–1700 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used for solving and refining structures, with R-factor thresholds <0.05 indicating high reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or occupancy issues?
Disordered regions are modeled using PART commands in SHELXL, with occupancy factors refined iteratively. Tools like Mercury CSD 2.0 enable void analysis to identify solvent-accessible regions, while Mogul validates bond lengths/angles against the Cambridge Structural Database .
Q. What computational strategies are effective for predicting the conformational stability of this compound in solution?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts stable conformers. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Compare calculated NMR shifts with experimental data to validate predictions .
Q. How does the presence of substituents (e.g., benzyl groups) influence the compound’s reactivity in ring-opening or functionalization reactions?
The benzyl group at N1 sterically hinders nucleophilic attack at the pyrrolidinone carbonyl. Kinetic studies under basic conditions (e.g., NaOH/EtOH) show slower hydrolysis compared to unsubstituted analogs. Methyl groups at C2 further reduce reactivity due to increased steric bulk .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how can they be addressed?
Racemization risks arise during esterification or benzylation. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in non-polar solvents) ensures enantiopurity. Monitor optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) for quality control .
Methodological Considerations Table
| Parameter | Technique/Tool | Key Reference |
|---|---|---|
| Crystallographic refinement | SHELXL, Mercury CSD 2.0 | |
| Conformational analysis | DFT (B3LYP/6-31G(d)) | |
| Stereochemical control | Chiral HPLC, enzymatic resolution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
